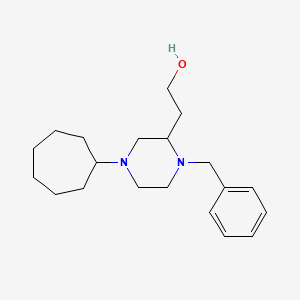![molecular formula C20H26ClN3 B6132481 [4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B6132481.png)
[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA is a derivative of the aminoindole family and has been studied for its potential use in cancer treatment, as well as its effects on the nervous system.
Mecanismo De Acción
[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride exerts its anti-cancer effects through the activation of the caspase pathway, which is involved in the regulation of apoptosis. It has also been found to inhibit the activity of certain enzymes involved in cell proliferation, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, [4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride has also been studied for its effects on the nervous system. It has been found to enhance the release of serotonin and dopamine, two neurotransmitters involved in mood regulation. [4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride has also been shown to increase the expression of certain genes involved in neuroprotection, suggesting potential therapeutic applications in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its synthesis can be complex and time-consuming, making it less practical for large-scale studies. Additionally, more research is needed to fully understand its potential side effects and interactions with other compounds.
Direcciones Futuras
There are several potential future directions for research on [4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride. One area of interest is its potential use in combination with other anti-cancer compounds to enhance their effectiveness. Additionally, further studies are needed to fully understand its effects on the nervous system and its potential therapeutic applications in neurological disorders. Finally, more research is needed to optimize its synthesis and develop more efficient methods for its production.
Métodos De Síntesis
[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride can be synthesized through a multistep process involving the reaction of 1-methylindole with paraformaldehyde, followed by the reaction of the resulting compound with N,N-dimethylbenzylamine. The final product is obtained through the addition of hydrochloric acid to the reaction mixture.
Aplicaciones Científicas De Investigación
[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. [4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride has also been shown to inhibit the growth of tumors in animal models, making it a promising candidate for further research in cancer treatment.
Propiedades
IUPAC Name |
4-[[1-(1H-indol-3-yl)propan-2-ylamino]methyl]-N,N-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3.ClH/c1-15(12-17-14-22-20-7-5-4-6-19(17)20)21-13-16-8-10-18(11-9-16)23(2)3;/h4-11,14-15,21-22H,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORKISGEJIKUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC3=CC=C(C=C3)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrochloride](/img/structure/B6132402.png)
![2-{1-cyclohexyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6132410.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-cyclopentene-1-carboxamide](/img/structure/B6132424.png)

![ethyl 2-anilino-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132435.png)
![({1-[(1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine trifluoroacetate](/img/structure/B6132440.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6132447.png)
![2-(4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6132455.png)
![2-{[(3,4-dimethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6132469.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132475.png)
![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6132488.png)

![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6132506.png)
![N-(4-methoxyphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B6132508.png)